5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound consists of a thiazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 4-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2-position and 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation,
Properties
IUPAC Name |
5-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-9(12-10(11)16-6)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJNHUDJFAASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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